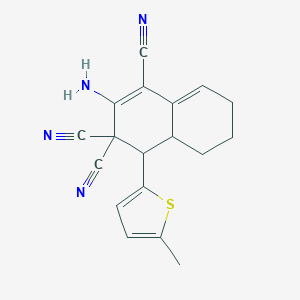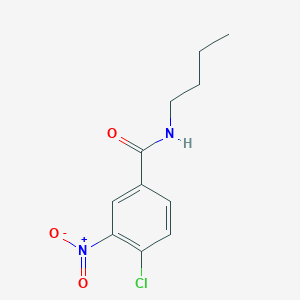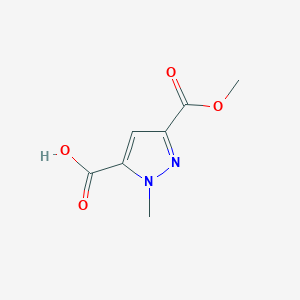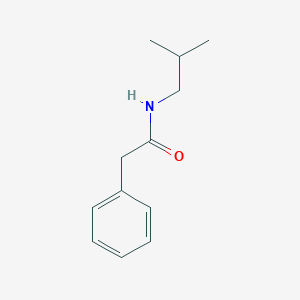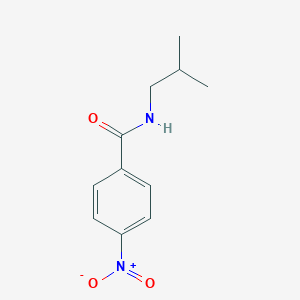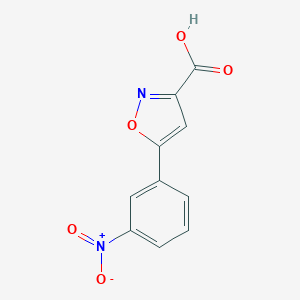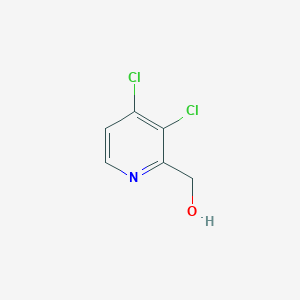
(3,4-Dichloropyridin-2-yl)methanol
Descripción general
Descripción
“(3,4-Dichloropyridin-2-yl)methanol” is a chemical compound with the formula C6H5Cl2NO. It has a molecular weight of 178.02 . This compound is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with two chlorine atoms at the 3rd and 4th positions and a methanol group at the 2nd position .Mecanismo De Acción
(3,4-Dichloropyridin-2-yl)methanol is a versatile compound with a wide range of applications. It is a strong Lewis acid, which means it can form complexes with other molecules. It can also act as a catalyst in certain reactions, as it can facilitate the transfer of electrons between molecules. This compound can also act as a ligand, forming complexes with metal ions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, as well as the production of hormones and neurotransmitters. It has also been found to have an effect on the structure and function of proteins, as well as the metabolism of carbohydrates and lipids. In addition, it has been found to have an effect on the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,4-Dichloropyridin-2-yl)methanol has several advantages for laboratory experiments. It is a volatile liquid, which makes it easy to handle and store. It is also relatively inexpensive, making it a cost-effective choice for research. Furthermore, it is a versatile compound with a wide range of applications.
However, there are also some limitations to consider. This compound is a strong Lewis acid, which can make it difficult to control the reaction conditions. It is also a highly reactive compound, so it must be handled with care. Finally, it is a volatile liquid, so it must be stored in a cool, dry place.
Direcciones Futuras
The potential applications of (3,4-Dichloropyridin-2-yl)methanol are vast, and there are many future directions for research. One potential direction is to explore the use of this compound in drug development. It could be used to synthesize new compounds for the treatment of various diseases. Additionally, this compound could be used to study the structure and function of proteins, as well as the regulation of gene expression. It could also be used in the development of catalysts, ligands, and reagents for industrial applications. Finally, this compound could be used to study the formation of complexes with other molecules, which could lead to new discoveries in the field of chemistry.
Aplicaciones Científicas De Investigación
(3,4-Dichloropyridin-2-yl)methanol is a useful compound for scientific research due to its unique properties. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of catalysts, ligands, and reagents. This compound has been used in the study of protein folding, as it can form complexes with other molecules. It has also been used in the study of the structure and function of enzymes.
Propiedades
IUPAC Name |
(3,4-dichloropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-4-1-2-9-5(3-10)6(4)8/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHVRZUGLAROJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103949-59-3 | |
| Record name | (3,4-dichloropyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone](/img/structure/B187452.png)

